Acetaminophen-D3 sulphate potassium salt Acetaminophen-D3 sulphate potassium salt A labelled metabolite of Acetaminophen. Acetaminophen is a medication for the treatment of fever and pains. It is commonly used in combination with other medicines.
Brand Name: Vulcanchem
CAS No.: 1188263-45-7
VCID: VC0196379
InChI: InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3;
SMILES: CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Molecular Formula: C8H5D3NO5S·K
Molecular Weight: 272.34

Acetaminophen-D3 sulphate potassium salt

CAS No.: 1188263-45-7

Cat. No.: VC0196379

Molecular Formula: C8H5D3NO5S·K

Molecular Weight: 272.34

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acetaminophen-D3 sulphate potassium salt - 1188263-45-7

CAS No. 1188263-45-7
Molecular Formula C8H5D3NO5S·K
Molecular Weight 272.34
IUPAC Name potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate
Standard InChI InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3;
SMILES CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Appearance White Solid
Melting Point 180-182 °C

Chemical Identification and Structure

Acetaminophen-D3 sulphate potassium salt is a deuterated derivative of acetaminophen (paracetamol) with specific isotopic substitutions. It features deuterium atoms replacing the three hydrogen atoms in the acetyl group.

ParameterInformation
CAS Number1188263-45-7
Molecular FormulaC8H5D3KNO5S
Molecular Weight272.33-272.34 g/mol
IUPAC Name4-(acetamido-2,2,2-d3)phenyl sulfate, potassium salt (1:1)
Alternate CAS (free acid)1020718-78-8

The compound incorporates three deuterium atoms in the acetyl moiety, creating a mass difference that allows for clear differentiation from non-deuterated acetaminophen sulphate in analytical procedures . This strategic isotopic labeling makes it an ideal internal standard for quantitative analysis in complex biological matrices .

Physical and Chemical Properties

Understanding the physical and chemical properties of Acetaminophen-D3 sulphate potassium salt is essential for proper handling and application in research settings.

PropertyDescription
Physical AppearanceWhite to off-white solid
Melting Point180-182°C (decomposition)
SolubilitySlightly soluble in DMSO and water
Storage RequirementsHygroscopic; store refrigerated (2-8°C) under inert atmosphere
PurityTypically >95%

The compound exhibits physical properties similar to non-deuterated acetaminophen sulphate but with distinct spectroscopic characteristics due to the deuterium substitution . Its hygroscopic nature necessitates special storage conditions to maintain stability and purity for analytical applications .

Mechanism of Action

While primarily used as an analytical standard rather than a therapeutic agent, Acetaminophen-D3 sulphate potassium salt's mechanism parallels that of acetaminophen.

Analytical Applications

Use as Internal Standard

The primary application of Acetaminophen-D3 sulphate potassium salt lies in its role as an internal standard for quantitative bioanalysis.

When incorporated into analytical methods, this compound compensates for variations in sample preparation, injection volume, and instrument response, thereby enhancing accuracy and precision in quantitative determinations. The three deuterium atoms create sufficient mass difference to avoid spectral overlap with the analyte of interest while maintaining near-identical chromatographic behavior .

Mass Spectrometry Applications

In mass spectrometry-based analyses, Acetaminophen-D3 sulphate potassium salt provides critical advantages for accurate quantification.

MS ParameterValue
Parent ion (m/z)235.0
Product ion for quantification (m/z)111.0
Cone voltage (V)30
Collision voltage (V)22
Retention time (min)2.15

These parameters, based on U(H)PLC-MS/MS methodology, demonstrate the compound's application in multiple reaction monitoring (MRM) modes for high-sensitivity detection . The stable isotope labeling ensures reliable correction for matrix effects and ionization suppression/enhancement in complex biological samples .

Research Applications

Pharmacokinetic Studies

Acetaminophen-D3 sulphate potassium salt plays a crucial role in pharmacokinetic research investigating acetaminophen metabolism.

When incorporated into analytical methods studying acetaminophen disposition, it enables accurate quantification of sulfate metabolites in plasma and other biological matrices. Studies have employed this internal standard to investigate sulfation pathways, which represent a major route of acetaminophen metabolism .

The compound has been successfully used in methods requiring minimal sample volumes (as little as 5 μL of plasma) with high sensitivity, making it valuable for studies in small animals or when limited sample volumes are available .

Metabolic Research

In metabolic investigations, this deuterated standard enables precise tracking of acetaminophen biotransformation.

Research applications include studying species differences in acetaminophen metabolism, particularly focusing on sulfation capacity variations between humans, rats, and pigs . The sulfation pathway's importance varies across species, with pigs showing lower sulfation capacity than humans, potentially making them less suitable as translational models for compounds undergoing significant sulfation .

Stock Solution Preparation

Proper preparation of stock solutions is critical for accurate analytical results when using Acetaminophen-D3 sulphate potassium salt as an internal standard.

Desired ConcentrationAmount of Compound
1 mM1 mg in 3.672 mL solvent
5 mM1 mg in 0.7344 mL solvent
10 mM1 mg in 0.3672 mL solvent
1 mM5 mg in 18.3601 mL solvent
5 mM5 mg in 3.672 mL solvent
10 mM5 mg in 1.836 mL solvent

Stock solutions should be prepared using appropriate solvents based on the compound's solubility characteristics. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing cycles .

For long-term storage, solutions kept at -80°C remain stable for approximately 6 months, while those stored at -20°C should be used within 1 month .

Synthesis

The synthesis of Acetaminophen-D3 sulphate potassium salt involves specific chemical processes that ensure proper deuterium incorporation.

The compound is typically produced through a multi-step process beginning with the deuteration of acetaminophen, followed by sulfation and conversion to the potassium salt. The deuteration process generally utilizes deuterium oxide and specialized catalysts to achieve the specific labeling pattern in the acetyl group .

Quality control during synthesis is critical to ensure high isotopic purity, as this directly impacts the compound's performance as an internal standard in quantitative analyses.

Analytical Method Validation

Validated analytical methods incorporating Acetaminophen-D3 sulphate potassium salt as an internal standard demonstrate excellent performance characteristics.

Validation ParameterPerformance
Linearity (Mean R²)0.997
Intraday accuracy≤5% bias for most analytes
Matrix factorsCVs below 15%
Recovery>80% for most analytes

These validation metrics highlight the compound's effectiveness as an internal standard in quantitative bioanalytical methods. The high linearity, accuracy, and recovery make it suitable for regulatory-compliant analytical procedures .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator